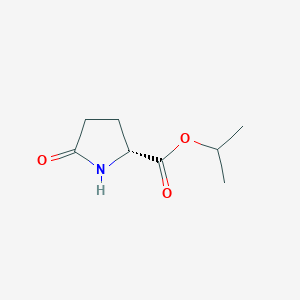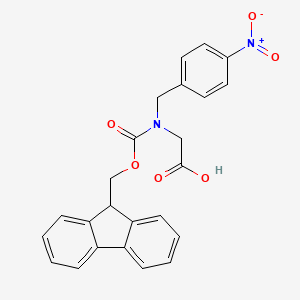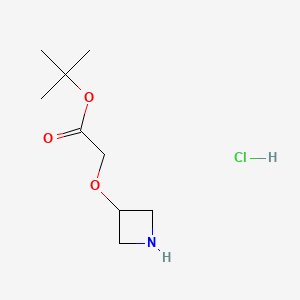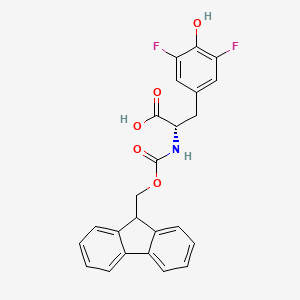
(S)-pentan-3-yl 2-aminopropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-pentan-3-yl 2-aminopropanoate hydrochloride is a chiral ester derivative of 2-aminopropanoic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-pentan-3-yl 2-aminopropanoate hydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with pentan-3-ol in the presence of a suitable acid catalyst. One common method involves the use of thionyl chloride to activate the carboxyl group of (S)-2-aminopropanoic acid, followed by reaction with pentan-3-ol to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protective groups and purification techniques such as recrystallization and chromatography can further improve the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-pentan-3-yl 2-aminopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Pentan-3-yl 2-aminopropanoic acid.
Reduction: Pentan-3-yl 2-aminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-pentan-3-yl 2-aminopropanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-pentan-3-yl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed in vivo to release the active 2-aminopropanoic acid, which can then interact with its target. The hydrochloride salt form ensures better solubility and stability, facilitating its transport and absorption in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-isopropyl 2-aminopropanoate hydrochloride
- (S)-methyl 2-aminopropanoate hydrochloride
Uniqueness
(S)-pentan-3-yl 2-aminopropanoate hydrochloride is unique due to its specific ester group, which can influence its lipophilicity and, consequently, its pharmacokinetic properties. Compared to its similar compounds, it may offer different solubility, stability, and bioavailability profiles, making it suitable for specific applications in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
pentan-3-yl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-7(5-2)11-8(10)6(3)9;/h6-7H,4-5,9H2,1-3H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFDOQNOYWMOND-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC(=O)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)OC(=O)[C@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-4-(3-ethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233340.png)

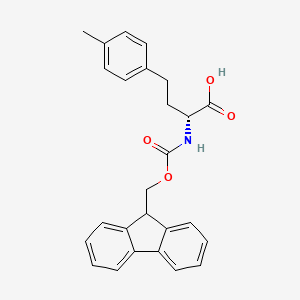
![(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B8233370.png)
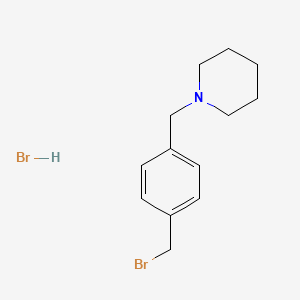
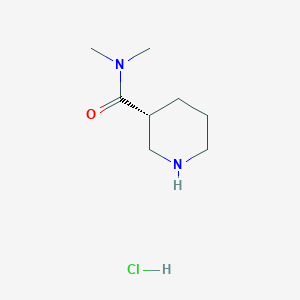
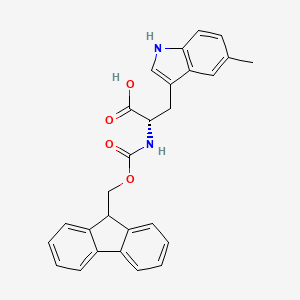
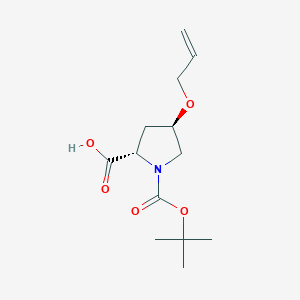
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]-5-oxopentanoic acid](/img/structure/B8233398.png)
